molecular formula C26H30BNO4 B13652423 N,N-Bis(4-methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N,N-Bis(4-methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13652423
M. Wt: 431.3 g/mol
InChI Key: XPIWNQPWZNIBGU-UHFFFAOYSA-N
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Description

N,N-Bis(4-methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that features a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-methoxyaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

N,N-Bis(4-methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N,N-Bis(4-methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The compound’s electronic properties also enable it to act as a fluorescent probe, allowing for the detection of specific biological molecules .

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(4-methoxyphenyl)aniline: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester that lacks the aromatic amine functionality.

Uniqueness

N,N-Bis(4-methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of the boronate ester group and the aromatic amine functionality. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C26H30BNO4

Molecular Weight

431.3 g/mol

IUPAC Name

N,N-bis(4-methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C26H30BNO4/c1-25(2)26(3,4)32-27(31-25)23-9-7-8-10-24(23)28(19-11-15-21(29-5)16-12-19)20-13-17-22(30-6)18-14-20/h7-18H,1-6H3

InChI Key

XPIWNQPWZNIBGU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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